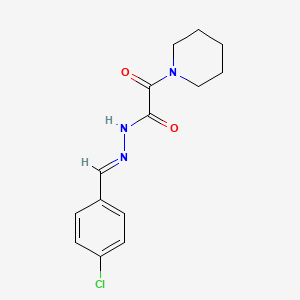
2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide
説明
2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide, also known as NAP, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been found to activate the Akt signaling pathway, which is involved in cell survival and proliferation. 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects
2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been found to have various biochemical and physiological effects. 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been found to increase the levels of various neurotrophic factors, which are involved in the growth and survival of neurons. 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has also been found to increase the levels of antioxidant enzymes, which protect cells from oxidative stress. Additionally, 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been found to decrease the levels of pro-inflammatory cytokines, which are involved in inflammation and cell death.
実験室実験の利点と制限
2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has several advantages for use in lab experiments. Firstly, 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide is relatively easy to synthesize and purify, making it readily available for use in scientific research. Secondly, 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been extensively studied, and its mechanism of action and potential applications are well understood. However, there are also limitations to the use of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide in lab experiments. 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has poor solubility in water, which can limit its use in certain experiments. Additionally, the effects of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide can be dose-dependent, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the study of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide. Firstly, further investigation is needed to fully understand the mechanism of action of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide. Secondly, the potential applications of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide in the treatment of neurodegenerative and inflammatory diseases should be further explored. Additionally, the use of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide in combination with other compounds should be investigated, as this may enhance its therapeutic potential. Finally, the development of more water-soluble derivatives of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide may overcome some of the limitations associated with its use in lab experiments.
Conclusion
In conclusion, 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide is a promising compound with various potential applications in scientific research. The synthesis of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been optimized to yield high purity and yield, making it suitable for use in lab experiments. 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been found to have neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative and inflammatory diseases. Further investigation is needed to fully understand the mechanism of action of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide and its potential applications in scientific research.
科学的研究の応用
2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been found to have various potential applications in scientific research. One of the most promising applications of 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide is in the field of neuroscience. 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-hydroxy-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)14(18)16-15-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10,17H,1H3,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRRENRKKEYBU-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-(1-naphthylmethylene)propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848229.png)
![N-1-naphthyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848231.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B3848250.png)
![N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848259.png)
![N-(3-chlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848266.png)
![N,N-diethyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848270.png)
![N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848276.png)

![N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848292.png)
![N-allyl-2-[2-(3-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848297.png)

![N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848306.png)
![N,N-diethyl-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848307.png)